Validated Substrate for Human Mitochondrial 2,4-Dienoyl-CoA Reductase (DECR1)
In a study characterizing human mitochondrial 2,4-dienoyl-CoA reductase (DECR1), the analog 5-methyl-2,4-hexadienoyl-CoA, which is structurally identical to the target compound (2E)-5-Methylhexa-2,4-dienoyl-CoA, was synthesized and confirmed as a functional substrate [1]. This establishes its utility in probing the active site and mechanism of this clinically significant, rate-limiting enzyme. In contrast, another synthesized analog, 3-furan-2-yl-acrylyl-CoA, was not a substrate but rather a competitive inhibitor [1].
| Evidence Dimension | Substrate Activity for Human Mitochondrial 2,4-Dienoyl-CoA Reductase (DECR1) |
|---|---|
| Target Compound Data | Active Substrate |
| Comparator Or Baseline | 3-furan-2-yl-acrylyl-CoA: Inactive as substrate, acts as competitive inhibitor |
| Quantified Difference | Qualitative difference in activity (Substrate vs. Inhibitor) |
| Conditions | In vitro assay with purified recombinant human DECR1 enzyme |
Why This Matters
This evidence confirms the compound's biological relevance and functionality with a specific human enzyme, making it an essential tool for studying DECR1-related fatty acid oxidation disorders, unlike the comparator which acts as an inhibitor.
- [1] Yu W, Chu X, Chen G, Li D. (2005). Studies of human mitochondrial 2,4-dienoyl-CoA reductase. Archives of Biochemistry and Biophysics, 434(1), 195-200. View Source
